8-Amino-1-naphthalinsulfonsäure

Übersicht

Beschreibung

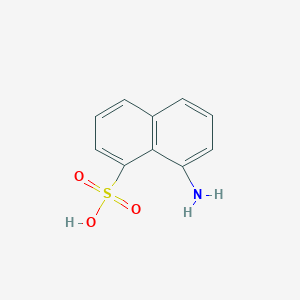

8-Amino-1-naphthalenesulfonic acid, also known as 8-Amino-1-naphthalenesulfonic acid, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Amino-1-naphthalenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Amino-1-naphthalenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-1-naphthalenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrophobe Fluoreszenzsonde

8-Amino-1-naphthalinsulfonsäure (ANS): wird häufig als hydrophobe Fluoreszenzsonde verwendet . Ihre hohe Fluoreszenzintensität in hydrophoben Umgebungen macht sie zu einem exzellenten Werkzeug zur Untersuchung von Proteinaggregation und -denaturierung. Die Fluoreszenzspektren von ANS können sich je nach Mikroumgebung um die Bindungsstelle von Proteinen signifikant unterscheiden und wertvolle Einblicke in die Proteinstruktur und das Proteinverhalten liefern .

Mikroumgebungssonde

ANS dient als Mikroumgebungssonde aufgrund seiner einzigartigen Fähigkeit, je nach umgebender Lösungsmittelumgebung eine Peakverschiebung und Intensitätsänderung aufzuweisen . Diese Eigenschaft ermöglicht es Forschern, die molekularen Bewegungen von ANS-Molekülen an der Bindungsstelle im Detail zu untersuchen, insbesondere aus einer Gleichgewichtsperspektive .

Protein Faltungsstudien

Der Farbstoff ist entscheidend für die Untersuchung der Zwischenzustände in den Faltungs-/Entfaltungspfaden von Proteinen . Indem Wissenschaftler untersuchen, wie ANS an Proteine bindet und sich die Fluoreszenz verändert, können sie ein tieferes Verständnis der Konformationsänderungen von Proteinen während des Faltungsprozesses gewinnen .

Aggregation von Proteinen

ANS ist auch nützlich, um die Konformationsänderungen zu überprüfen, die mit der Aggregation von Proteinen verbunden sind . Diese Anwendung ist besonders wichtig bei der Untersuchung von Krankheiten wie Alzheimer, bei denen Proteinaggregation eine entscheidende Rolle spielt.

Studien zur Assemblierung von Tensiden und Polymeren

Die Verbindung wird häufig verwendet, um molekulare Anordnungen von Tensiden und amphiphilen Polymeren zu untersuchen . Eine Blauverschiebung des Emissionsmaximums deutet darauf hin, dass sich der Fluorophor in einem weniger polaren Medium befindet, was für das Verständnis des Verhaltens dieser Moleküle in verschiedenen Umgebungen unerlässlich ist .

Löslichkeitsstudien

ANS's Löslichkeit in Wasser, 1N NaOH und Methanol macht es zu einem vielseitigen Mittel für Löslichkeitsstudien

Wirkmechanismus

Target of Action

8-Amino-1-naphthalenesulfonic acid, also known as ANS, primarily targets proteins, specifically those with hydrophobic pockets . It has been used to study proteins such as serum albumin and has shown a propensity to bind to these hydrophobic pockets .

Mode of Action

The interaction of ANS with its targets is primarily through non-specific binding . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This binding causes changes in the fluorescence properties of ANS, making it a useful tool for studying protein structures and dynamics .

Biochemical Pathways

It is known that ans can influence the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s function and interactions with other molecules .

Result of Action

The binding of ANS to proteins results in changes in the fluorescence properties of ANS . This change in fluorescence can be used to study the properties of biological systems, such as protein binding and the “polarity” in enzymatic binding sites . It has also been useful in studying protein aggregation in neurodegenerative diseases .

Action Environment

The action of ANS is influenced by environmental factors. For instance, ANS is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the polarity of the environment can significantly influence the action and efficacy of ANS. Additionally, factors such as temperature and pH could potentially influence the stability and action of ANS .

Biochemische Analyse

Biochemical Properties

8-Amino-1-naphthalenesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to non-polar regions of protein surfaces or membranes, causing a blue shift and an increase in fluorescence . This interaction is crucial for determining the affinity of hydrophobic ligands to their corresponding binding proteins. Additionally, 8-Amino-1-naphthalenesulfonic acid is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments .

Cellular Effects

8-Amino-1-naphthalenesulfonic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and membranes can alter the function of these biomolecules, leading to changes in cellular activities. For example, its binding to hydrophobic regions of proteins can affect protein conformation and function . This can have downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of 8-Amino-1-naphthalenesulfonic acid involves its binding interactions with biomolecules. It forms cationic complexes in the presence of sodium, creating ion-pairs that cause it to fluoresce . This fluorescence is often used to study the binding interactions of the compound with proteins and other biomolecules. The binding of 8-Amino-1-naphthalenesulfonic acid to hydrophobic regions of proteins can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Amino-1-naphthalenesulfonic acid can change over time. The compound is stable under certain conditions but can degrade under others. For instance, it is stable at temperatures up to 350°C . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in cell signaling pathways and gene expression over time .

Dosage Effects in Animal Models

The effects of 8-Amino-1-naphthalenesulfonic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing protein interactions and cellular functions. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of 8-Amino-1-naphthalenesulfonic acid can lead to cellular toxicity and adverse effects on animal health .

Metabolic Pathways

8-Amino-1-naphthalenesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is a precursor in the synthesis of dyes, where it undergoes various chemical reactions . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 8-Amino-1-naphthalenesulfonic acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its interaction with binding proteins can affect its localization and accumulation within cells . This distribution is crucial for its function and activity in biochemical reactions.

Subcellular Localization

8-Amino-1-naphthalenesulfonic acid is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles or compartments within the cell . This localization is essential for its role in biochemical reactions and its interaction with other biomolecules.

Biologische Aktivität

8-Amino-1-naphthalenesulfonic acid (ANS) is a compound recognized for its significant biological activity, particularly in the context of protein interactions and antimicrobial properties. This article delves into the biological activity of ANS, highlighting its mechanisms, applications, and research findings.

Overview of 8-Amino-1-naphthalenesulfonic Acid

ANS is a sulfonated derivative of naphthalene that exhibits fluorescent properties, making it a valuable tool in biochemical assays. Its ability to bind to proteins and alter their conformations has made it a widely used probe in biological research.

Protein Binding and Fluorescence:

ANS binds to hydrophobic regions of proteins, leading to a blue shift in fluorescence emission maxima. This phenomenon is attributed to the hydrophobicity of the binding site and the restricted mobility of ANS when bound . The binding characteristics of ANS have been extensively studied, revealing its utility in probing conformational changes in various proteins.

Inhibition of Enzymatic Activity:

Recent studies have shown that ANS can inhibit the activity of certain enzymes. For instance, it was found to inhibit MurA, an enzyme involved in bacterial cell wall synthesis, with IC50 values ranging from 18 to 31 µM for different bacterial strains . This suggests that ANS may serve as a lead compound for developing new antibiotics targeting bacterial infections.

Antimicrobial Properties

Research has demonstrated that derivatives of ANS exhibit significant antimicrobial activity. A study indicated that laccase-mediated oxidation of ANS produced a green-colored antibacterial compound effective against common skin bacteria such as Staphylococcus epidermidis and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were found to be between 0.027 to 153 µg/mL, indicating promising potential as antimicrobial agents .

Table 1: Summary of Biological Activities of ANS Derivatives

| Compound | Target Organism | Activity | IC50/MIC (µg/mL) |

|---|---|---|---|

| 8-Amino-1-naphthalenesulfonic acid | Escherichia coli | Inhibition of MurA | 18 - 31 |

| Laccase-oxidized ANS | Staphylococcus epidermidis | Antimicrobial | 0.027 - 153 |

| Laccase-oxidized ANS | Escherichia coli | Antimicrobial | 0.027 - 153 |

Case Study: Interaction with TgFNR

A study explored the interaction between ANS and the enzyme TgFNR (Toxoplasma gondii ferredoxin-NADP+ reductase). The findings indicated that under physiological conditions, ANS stabilizes TgFNR in an open conformation, enhancing its enzymatic activity . This interaction highlights the potential role of ANS in modulating enzyme functions through conformational changes.

Eigenschaften

IUPAC Name |

8-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJLCDCWVZEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058881 | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-75-7 | |

| Record name | Peri acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | peri Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-8-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D93Y3MXV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 8-amino-1-naphthalenesulfonic acid used in the synthesis of biologically active compounds?

A1: [] 8-amino-1-naphthalenesulfonic acid serves as a crucial starting material for synthesizing naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. This process involves a multi-step synthesis where 8-amino-1-naphthalenesulfonic acid is first converted into a cyclic sulfonamide, then reduced to 8-amino-1-naphthalenethiol. This thiol is then cyclized and further reacted to produce the final naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. These derivatives have shown promising inhibitory activity against human platelet aggregation induced by various factors like collagen, epinephrine, and ADP. You can find more details on the synthesis in the paper published on Semantic Scholar: .

Q2: What is the mechanism of action of these naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives in inhibiting platelet aggregation?

A2: [] Research indicates that these compounds exhibit their inhibitory effect through multiple pathways. Primarily, they act as direct suppressors of ATP release from platelets. Additionally, they subdue the increase of intracellular Ca2+ concentration and hinder TXA2 (thromboxane A2) formation typically triggered by platelet aggregation inducers. This multifaceted approach makes them potent inhibitors of platelet aggregation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.